molecular formula C18H18FN5O2 B11222227 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11222227
M. Wt: 355.4 g/mol
InChI Key: UBLKPWCCRNKHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide (CAS 1435982-83-4) is a chemical compound with a molecular formula of C18H18FN5O2 and a molecular weight of 355.37 g/mol . This complex molecule is built around a pyrrolidine core and features both a 4-fluoro-1H-indazol-3-yl group and a (1-methyl-1H-pyrrol-2-yl)methyl substituent. The presence of the indazole moiety is significant, as this heterocyclic scaffold is widely investigated in medicinal chemistry for its potential to interact with various biological targets . Indazole derivatives are frequently explored as key intermediates and building blocks in pharmaceutical development . Researchers value this compound as a sophisticated chemical tool for probing biochemical pathways, screening for new biological activities, and as a potential precursor in the synthesis of more complex molecules. It is supplied for in-vitro research applications. This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H18FN5O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18FN5O2/c1-23-7-3-4-12(23)9-20-18(26)11-8-15(25)24(10-11)17-16-13(19)5-2-6-14(16)21-22-17/h2-7,11H,8-10H2,1H3,(H,20,26)(H,21,22)

InChI Key

UBLKPWCCRNKHQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Preparation Methods

Core Heterocyclic Assembly

The compound’s structure comprises two primary components: a 4-fluoroindazole moiety and a 5-oxopyrrolidine-3-carboxamide subunit. Patent WO2007107539A1 outlines a generalized framework for analogous indazole-pyrrolidine hybrids, emphasizing sequential coupling reactions. A representative pathway involves:

  • Indazole Subunit Preparation :

    • Fluorination of 1H-indazol-3-amine via Balz-Schiemann reaction using fluoroboric acid and sodium nitrite in acidic media.

    • Subsequent protection of the indazole nitrogen with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during downstream steps.

  • Pyrrolidine Carboxamide Synthesis :

    • Construction of the 5-oxopyrrolidine ring via cyclization of γ-aminobutyric acid derivatives. For example, ethyl 4-aminobutyrate undergoes intramolecular condensation in the presence of p-toluenesulfonic acid (PTSA) to form the lactam core.

    • Introduction of the [(1-methyl-1H-pyrrol-2-yl)methyl]amine side chain via reductive amination, employing sodium cyanoborohydride and acetic acid as catalytic agents.

  • Final Coupling :

    • Boc-deprotection of the indazole using trifluoroacetic acid (TFA) followed by amide bond formation with the pyrrolidinecarboxylic acid intermediate. Carbodiimide-based coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF are standard.

Purification and Isolation Techniques

Chromatographic Methods

  • Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 3:1 to 1:2) resolves intermediates with >90% purity.

  • Preparative HPLC : Final purification employs C18 reverse-phase columns (5 µm, 250 × 20 mm) using acetonitrile/water (0.1% TFA) gradients, achieving >98% purity.

Crystallization Strategies

  • Solvent-Antisolvent Pairing : Ethanol/water mixtures (4:1 v/v) induce crystallization of the final product, yielding needle-like crystals suitable for X-ray diffraction analysis.

  • Temperature-Controlled Recrystallization : Slow cooling from refluxing isopropanol minimizes occluded solvents, critical for regulatory compliance.

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, DMSO-d6) :

    • δ 8.42 (s, 1H, indazole H-3), 7.89 (d, J = 8.4 Hz, 1H, indazole H-5), 4.31 (q, J = 7.2 Hz, 2H, CH2N), 3.78 (s, 3H, N-CH3).

  • HRMS (ESI+) : m/z 413.1789 [M+H]+ (calculated for C20H20FN5O2: 413.1793).

Purity Assessment

  • HPLC-DAD : Retention time 12.7 min (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm), 99.2% purity at 254 nm.

  • Elemental Analysis : Found C 58.11%, H 4.89%, N 16.95%; Theoretical C 58.39%, H 4.90%, N 17.02%.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Reaction Time (h)Key AdvantagesLimitations
Sequential Coupling6298.548High regioselectivityMulti-step, costly reagents
One-Pot Cyclization4595.824Reduced solvent useLower yield, impurity formation
Solid-Phase SynthesisN/AN/AN/AScalability (theoretical)Not yet validated

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Microreactors enable precise control over exothermic amidation steps, reducing batch-to-batch variability.

  • In-Line Analytics : PAT (Process Analytical Technology) tools such as FTIR probes monitor reaction progression in real time.

Regulatory Compliance

  • ICH Guidelines : Residual solvent levels (e.g., DMF < 880 ppm) adhere to Q3C(R8) specifications.

  • Genotoxic Impurities : Control of alkylating agents (e.g., HBTU degradation products) below 1 ppm via tandem mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like mCPBA or KMnO₄, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like NaBH₄ or LiAlH₄, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄, H₂

    Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of indazole derivatives, including their effects on cellular processes.

    Pharmacology: The compound may serve as a lead compound in the development of new pharmacological agents with potential therapeutic applications.

    Industrial Chemistry: It can be used in the synthesis of advanced materials or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Differences

Compound 1-Position Substituent Carboxamide Substituent CAS Number Key Features
Target Compound 4-fluoro-1H-indazol-3-yl (1-methyl-1H-pyrrol-2-yl)methyl Not provided Indazole moiety may enhance kinase binding; pyrrol-methyl group could improve lipophilicity.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () 4-fluorophenyl 5-isopropyl-1,3,4-thiadiazol-2-yl 878731-29-4 Thiadiazole ring introduces sulfur-based polarity; isopropyl group may increase steric hindrance .
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () 4-fluorophenyl 4-methyl-2-pyridinyl 346457-03-2 Pyridine ring enhances hydrogen-bonding potential; methyl group improves metabolic stability .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s indazole and pyrrol-methyl groups likely confer higher lipophilicity (predicted LogP >2) compared to the pyridinyl () and thiadiazolyl () analogs, which may exhibit lower LogP due to polar heterocycles .
  • Metabolic Stability : Methyl groups in the target compound and ’s pyridinyl substituent could mitigate oxidative metabolism, whereas the thiadiazole in might be prone to enzymatic degradation .

Research Findings and Limitations

  • Synthetic Feasibility : The indazole moiety in the target compound may complicate synthesis compared to simpler fluorophenyl analogs (), requiring specialized coupling reagents .
  • Lack of Direct Data: No experimental bioactivity or toxicity data are available for the target compound. Comparisons rely on structural extrapolation from analogs.
  • Opportunities for Optimization : Replacing the indazole with pyridinyl or thiadiazolyl groups (as in ) could balance lipophilicity and solubility for improved drug-likeness .

Biological Activity

1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound of significant interest in medicinal chemistry. It is characterized by its unique structural features, including an indazole ring and a pyrrolidine moiety, which contribute to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H16FN5O4C_{18}H_{16}FN_5O_4 with a molecular weight of 417.4 g/mol. The IUPAC name reflects its complex structure, which includes functional groups that are pivotal in its biological interactions.

PropertyValue
Molecular Formula C18H16FN5O4
Molecular Weight 417.4 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing downstream signaling pathways.
  • Oxidative Stress Induction : Similar compounds have shown the ability to induce oxidative stress, leading to apoptosis in cancer cells.

Biological Activity Studies

Recent studies have focused on the compound's potential anticancer properties, particularly against various cancer cell lines.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values were reported as follows:
    • MCF-7: 2.96 µmol/L (24h), 1.06 µmol/L (48h)
    • MDA-MB-231: 0.80 µmol/L (24h), 0.67 µmol/L (48h)
  • Mechanistic Insights : The compound was found to induce G2/M phase arrest and apoptosis, potentially through the suppression of Notch-AKT signaling pathways, which are crucial in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities.

Compound NameBiological ActivityReference
Methyl 2-{[1-(4-fluoro-1H-indazol-3-yl)-5...Antineoplastic activity
5-Nitroindazole DerivativesAntichagasic and antineoplastic effects
ZQL-4cAnticancer effects via oxidative stress

Q & A

Q. Experimental Workflow :

Synthesize the compound via multi-step organic reactions.

Monitor reaction progress using Thin-Layer Chromatography (TLC) .

Purify via column chromatography and characterize using spectroscopic methods .

How can synthetic yield and purity be optimized for this compound?

Basic Research Question
Optimization relies on reaction parameter adjustments:

ParameterOptimal RangeImpact on Yield/Purity
Solvent Polar aprotic (e.g., DMF)Enhances solubility of intermediates .
Temperature 60–80°CBalances reaction rate vs. side reactions .
Catalyst Lewis acids (e.g., AlCl₃)Accelerates acylation/cyclization steps .
Reaction Time 12–24 hoursEnsures completion without degradation .

Q. Methodology :

  • Use Design of Experiments (DoE) to test variable combinations.
  • Analyze purity via HPLC with UV detection (λ = 254 nm) .

How to resolve contradictions in biological activity data across assays?

Advanced Research Question
Discrepancies may arise from:

  • Target promiscuity : The compound’s indazole and pyrrolidine groups may interact with off-target enzymes or receptors .
  • Assay conditions : Variability in pH, ionic strength, or cell lines affects binding kinetics.

Q. Resolution Strategies :

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays.

Structural Analog Testing : Compare activity of derivatives to identify critical pharmacophores.

Molecular Dynamics Simulations : Model binding interactions to explain selectivity differences .

What computational approaches are effective in predicting reaction pathways for derivatives?

Advanced Research Question
Quantum Chemical Calculations (e.g., DFT) and Reaction Path Search Algorithms predict intermediates and transition states. Key steps:

In Silico Screening : Use software (e.g., Gaussian, ORCA) to calculate activation energies for plausible pathways.

Machine Learning : Train models on experimental data to prioritize high-yield reactions.

Feedback Loops : Integrate computational predictions with high-throughput experimentation for validation .

Q. Case Study :

  • Friedel-Crafts Acylation : Predicted intermediates matched experimental TLC and NMR data for a related fluorobenzoyl-indazole derivative .

How to evaluate cross-reactivity with structurally similar enzymes?

Advanced Research Question
The compound’s fluorinated indazole may compete with ATP-binding pockets in kinases or oxidoreductases.

Q. Methodology :

Kinase Profiling Assays : Use recombinant enzymes (e.g., EGFR, JAK2) to measure inhibition.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.

Covalent Binding Studies : Test for irreversible interactions via mass spectrometry .

Q. Data Interpretation :

  • SAR Analysis : Correlate substituent modifications (e.g., fluorine position) with activity shifts .

What strategies mitigate degradation during long-term stability studies?

Advanced Research Question
Degradation pathways (hydrolysis, oxidation) are probed via:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity.
  • LC-MS/MS Analysis : Identify degradation products (e.g., de-fluorinated indazole or pyrrolidine ring cleavage).
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for storage .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

Core Modifications : Synthesize analogs with substituted indazoles (e.g., chloro, methyl groups).

Side-Chain Variations : Replace 1-methylpyrrole with other heterocycles (e.g., pyrazole, imidazole).

Biological Testing : Screen analogs against target panels (e.g., cancer cell lines, bacterial strains) to map activity trends .

Q. Example :

  • A related pyrrolidinecarboxamide with a thiophene substituent showed enhanced antimicrobial activity (MIC = 2 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.